Hexamethylene bis(chloroformate)
Description
Hexamethylene bis(chloroformate) (CAS 2916-20-3; EINECS 220-840-3) is a bifunctional chloroformate compound with the molecular formula C₈H₁₂Cl₂O₄ and a molecular weight of 243.08 g/mol . Structurally, it consists of a six-carbon (hexamethylene) chain terminated by two reactive chloroformate groups (–O–CO–Cl). This compound is widely utilized in polymer chemistry, particularly in step-growth polymerization reactions for synthesizing polycarbonates, polyurethanes, and prodrug polymers .
Properties
CAS No. |
2916-20-3 |
|---|---|
Molecular Formula |
C8H12Cl2O4 |
Molecular Weight |
243.08 g/mol |
IUPAC Name |
6-carbonochloridoyloxyhexyl carbonochloridate |
InChI |
InChI=1S/C8H12Cl2O4/c9-7(11)13-5-3-1-2-4-6-14-8(10)12/h1-6H2 |
InChI Key |
SLYNWPBNJOHZEQ-UHFFFAOYSA-N |
SMILES |
C(CCCOC(=O)Cl)CCOC(=O)Cl |
Canonical SMILES |
C(CCCOC(=O)Cl)CCOC(=O)Cl |
Other CAS No. |
2916-20-3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Industrial Relevance
- Drug Delivery: Hexamethylene bis(chloroformate) enables controlled FTC release via enzymatic cleavage, outperforming slower-degrading bisphenol-A derivatives .
- Fluorinated Polymers : Hexafluoropentamethylene bis(chloroformate)-derived polycarbonates exhibit unmatched thermal stability, critical for liquid oxygen-compatible adhesives .
- Safety Profiles : Aliphatic bis(chloroformates) generally have lower toxicity than aromatic variants but require careful handling due to hydrolysis-driven HCl release .
Preparation Methods
Direct Phosgenation of Hexamethylene Diol
The most common and industrially relevant method for preparing hexamethylene bis(chloroformate) is the direct reaction of hexamethylene diol with phosgene. This reaction typically occurs in the presence of an organic base catalyst such as triethylamine to neutralize the hydrochloric acid formed and to drive the reaction forward.
- Reactants: Hexamethylene diol and phosgene (COCl₂)
- Catalyst/Base: Triethylamine (TEA) or other tertiary amines
- Solvent: Organic solvents like dichloromethane or methylene chloride are often used to dissolve the reactants and facilitate the reaction.
- Temperature: Maintained between 0°C and 60°C, often optimized around 10-50°C to control reaction rate and minimize by-products.
- Reaction Type: Interfacial or flow reactor conditions are employed to ensure efficient mixing and control of phosgene, which is toxic and volatile.
$$
\text{HO-(CH}2)6\text{-OH} + 2 \text{COCl}2 \xrightarrow[\text{TEA}]{\text{Solvent, 10-50°C}} \text{ClCO-(CH}2)_6\text{-OCOCl} + 2 \text{HCl}
$$
- The reaction mixture is often maintained substantially anhydrous to prevent hydrolysis of phosgene.
- The hydrochloric acid by-product is neutralized by triethylamine, forming triethylammonium chloride, which can be separated.
- The product stream is sometimes directly used in subsequent polymerization steps without extensive purification.
- Flow reactors have been developed to maintain unidirectional flow and precise temperature control, enhancing yield and safety.
A patent describing this method reports high conversion rates of aliphatic diols to their corresponding bis(chloroformates) with minimal carbonate by-products, indicating high selectivity and efficiency of the process. The method is scalable and adaptable to continuous flow systems, improving safety and consistency.
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Temperature | 0–60°C (optimal 10–50°C) | Controls reaction rate and by-product formation |
| Catalyst | Triethylamine (TEA) | Neutralizes HCl, facilitates reaction |
| Solvent | Dichloromethane, Methylene chloride | Ensures solubility and phase separation |
| Phosgene to Diol Ratio | Slight excess of phosgene | Ensures complete conversion |
| Reaction Time | Minutes to hours | Dependent on reactor setup |
| Yield | High (>90%) | Depends on optimization |
Flow Reactor Technology for Continuous Preparation
Modern advances include the use of flow reactors for the continuous preparation of hexamethylene bis(chloroformate). This method offers:
- Enhanced Safety: Controlled addition of phosgene and diol, minimizing exposure.
- Improved Yield: Precise temperature and residence time control.
- Scalability: Suitable for industrial-scale production.
In these systems, a solution of hexamethylene diol and triethylamine in an organic solvent is pumped into a flow reactor where it meets phosgene gas. The reaction mixture flows unidirectionally, and the product is collected continuously. The process is vented through caustic scrubbers to neutralize unreacted phosgene.
Summary Table of Preparation Methods
| Method | Reactants | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct Phosgenation | Hexamethylene diol + phosgene + TEA | 0–60°C, organic solvent, anhydrous | High yield, well-established | Requires careful phosgene handling |
| Interfacial Polymerization | In situ formation in biphasic system | Room temperature, aqueous/organic phases | Minimizes isolation of toxic intermediate | Limited to polymer synthesis |
| Continuous Flow Reactor | Hexamethylene diol + phosgene + TEA | Controlled flow, 10–50°C | Enhanced safety, scalability | Requires specialized equipment |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing polymers using hexamethylene bis(chloroformate)?
- Methodological Answer : Hexamethylene bis(chloroformate) is typically reacted with nucleophiles (e.g., amines or alcohols) under anhydrous conditions. For example, in polymer prodrug synthesis, an equimolar ratio of hexamethylene bis(chloroformate) and a nucleoside analog (e.g., emtricitabine) is used in dichloromethane, followed by quenching unreacted chloroformate with ethanol. Purification involves liquid-liquid extraction and solvent removal . Anhydrous reagents (e.g., DMAP, pyridine) are critical to avoid hydrolysis side reactions .
Q. What safety measures are essential when handling hexamethylene bis(chloroformate)?
- Methodological Answer :
- Engineering Controls : Use local exhaust ventilation and avoid open-air handling to minimize inhalation risks .
- Personal Protective Equipment (PPE) :
- Gloves: EN 374-certified chemical-resistant gloves (e.g., nitrile) .
- Eye/Face Protection: Safety goggles and face shields .
- Waste Management : Collect waste in approved containers to prevent environmental contamination .
- Exposure Limits : Adhere to DNEL thresholds (e.g., 0.4 mg/m³ for chronic inhalation) for associated impurities like phosgene .
Q. How is the molecular weight of polymers synthesized with hexamethylene bis(chloroformate) characterized?
- Methodological Answer : Size exclusion chromatography (SEC) with DMF as the eluent is standard. Calibration against polymethyl methacrylate (pMMA) standards provides equivalent molecular weights (e.g., Mn ≈ 2–5 kDa for linear poly(hexyl-FTC)). Low molecular weights may indicate incomplete polymerization or side reactions, requiring optimization of stoichiometry or reaction time .
Advanced Research Questions
Q. How can researchers address low molecular weight outcomes in polymer synthesis with hexamethylene bis(chloroformate)?
- Methodological Answer : Low Mn values (e.g., <5 kDa) often arise from premature chain termination. Strategies include:
- Stoichiometric Precision : Ensure exact 1:1 molar ratios between bis(chloroformate) and monomers to minimize unreacted termini .
- Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate reaction kinetics and reduce side products .
- Post-Polymerization Analysis : Employ H/C NMR to identify end-group structures (e.g., ethoxy from quenching) and adjust purification protocols .
Q. What strategies optimize stoichiometric ratios to minimize side reactions in bis(chloroformate) chemistry?
- Methodological Answer :
- Real-Time Monitoring : Use in-situ FTIR to track chloroformate consumption (disappearance of C=O peaks at ~1770 cm) .
- Quenching Efficiency : Introduce excess ethanol (2–3 equivalents) post-reaction to terminate residual chloroformate, followed by MgSO drying to remove water .
- Temperature Control : Maintain reactions at 0–5°C to suppress thermal degradation of chloroformate groups .
Q. How to resolve contradictions in spectroscopic data during characterization?
- Methodological Answer :
- Peak Assignment Conflicts : For H NMR signals overlapping in δ 4.1–4.7 ppm (e.g., methylene vs. ethoxy protons), use 2D NMR (HSQC, HMBC) to resolve connectivity .
- Impurity Identification : Compare experimental C NMR shifts (e.g., 154.8 ppm for carbonyl carbons) with computational models (DFT) to confirm structural assignments .
- Cross-Validation : Combine SEC with MALDI-TOF MS to correlate molecular weight distributions with end-group modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
